Antibacterial agent 176

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H23ClN4O2 |

|---|---|

Molecular Weight |

398.9 g/mol |

IUPAC Name |

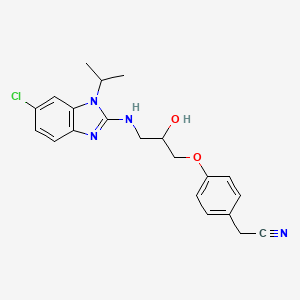

2-[4-[3-[(6-chloro-1-propan-2-ylbenzimidazol-2-yl)amino]-2-hydroxypropoxy]phenyl]acetonitrile |

InChI |

InChI=1S/C21H23ClN4O2/c1-14(2)26-20-11-16(22)5-8-19(20)25-21(26)24-12-17(27)13-28-18-6-3-15(4-7-18)9-10-23/h3-8,11,14,17,27H,9,12-13H2,1-2H3,(H,24,25) |

InChI Key |

SYDWHCIVWIRKCC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C2=C(C=CC(=C2)Cl)N=C1NCC(COC3=CC=C(C=C3)CC#N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Origin of Antibacterial Agent 176 (Compound 6f)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Pseudomonas aeruginosa, a Gram-negative opportunistic bacterium, is a leading cause of severe nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis. Its pathogenicity is largely orchestrated by complex cell-to-cell communication networks known as quorum sensing (QS). The Pseudomonas quinolone signal (pqs) system is a pivotal QS pathway that governs the expression of numerous virulence factors and is integral to biofilm maturation. Consequently, the inhibition of this pathway represents a promising anti-virulence strategy to mitigate P. aeruginosa infections. This technical guide provides a comprehensive overview of the discovery and origin of a novel antibacterial agent, designated as compound 6f in its discovery manuscript, a potent antagonist of the PqsR transcriptional regulator. This document details the rational design, synthesis, and biological evaluation of this 1H-benzo[d]imidazole-based inhibitor, including extensive quantitative data and detailed experimental protocols.

Introduction: Targeting Quorum Sensing in Pseudomonas aeruginosa

Pseudomonas aeruginosa utilizes three primary quorum sensing systems: las, rhl, and pqs. The pqs system, regulated by the transcriptional activator PqsR (also known as MvfR), plays a crucial role in the production of virulence factors such as pyocyanin and elastase, and is essential for biofilm development. The native ligands for PqsR are 2-heptyl-4(1H)-quinolone (HHQ) and its hydroxylated derivative, 2-heptyl-3-hydroxy-4(1H)-quinolone, the Pseudomonas Quinolone Signal (PQS). Upon binding of these ligands, PqsR activates the transcription of the pqsABCDE operon, leading to a positive feedback loop in signal production and the upregulation of virulence genes.

Given the central role of PqsR in controlling bacterial virulence, its pharmacological inhibition is an attractive therapeutic strategy. An anti-virulence approach, which disarms the pathogen rather than killing it, is hypothesized to exert less selective pressure for the development of resistance compared to traditional bactericidal antibiotics. This guide focuses on a recently identified PqsR antagonist, compound 6f, which has demonstrated significant potential in attenuating the virulence of P. aeruginosa.

Discovery and Origin of Antibacterial Agent 176 (Compound 6f)

This compound, referred to as compound 6f in the primary literature, was discovered through a hit-to-lead optimization study based on a previously identified PqsR inhibitor. The research, conducted by Soukarieh and colleagues, aimed to enhance the potency of a quinazolin-4(3H)-one scaffold.[1] This led to the design and synthesis of a novel series of 1H-benzo[d]imidazole-based compounds.

The chemical name for compound 6f is 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile .[1] Its discovery was the result of a rational drug design approach, leveraging structure-activity relationship (SAR) studies to modify the initial hit compound. The replacement of the quinazolin-4(3H)-one core with a 1H-benzo[d]imidazol-2-amine group was a key modification that led to a significant enhancement in inhibitory activity.

Chemical Synthesis of Compound 6f

The synthesis of compound 6f and its analogs was achieved through a multi-step process. The general synthetic route for the preparation of the 1H-benzo[d]imidazole series is outlined in the primary literature.[2] The synthesis of the specific final compound, 6f, involves the reaction of a substituted 1H-benzo[d]imidazol-2-amine with an appropriate epoxide precursor.

Quantitative Data Summary

The inhibitory activity of compound 6f and its analogs was assessed using various in vitro assays. The data presented below is summarized from the findings of Soukarieh et al., 2024.[1][2]

Table 1: In Vitro Activity of Compound 6f and Analogs against PqsR in P. aeruginosa

| Compound | Substituent (R) | PAO1-L IC₅₀ (µM) | PA14 IC₅₀ (µM) |

| 6f | 4-cyanomethyl | 0.07 ± 0.01 | 0.11 ± 0.02 |

| 6a | H | 0.21 ± 0.03 | 0.35 ± 0.05 |

| 6e | 4-methoxy | 0.15 ± 0.02 | 0.28 ± 0.04 |

| 6g | 3-cyanomethyl | 0.09 ± 0.01 | 0.14 ± 0.02 |

| 6h | 2-cyanomethyl | 0.45 ± 0.06 | 0.72 ± 0.09 |

IC₅₀ values were determined using a PqsA-lux transcriptional reporter fusion assay. Data are presented as mean ± standard deviation.

Table 2: Effect of Compound 6f on Virulence Factor Production and Biofilm Enhancement

| Assay | Strain | Treatment | % Inhibition / Enhancement |

| Pyocyanin Production | PAO1-L | 6f (200 nM) | ~80% Inhibition |

| HHQ Production | PAO1-L | 6f (0.2 µM) | >90% Inhibition |

| PQS Production | PAO1-L | 6f (0.2 µM) | >90% Inhibition |

| Biofilm Viability | PAO1-L | Ciprofloxacin | ~50% Reduction |

| 6f + Ciprofloxacin | ~80% Reduction | ||

| Tobramycin | ~40% Reduction | ||

| 6f + Tobramycin | ~70% Reduction |

Data represents the approximate values reported in the primary literature.[1][2]

Signaling Pathways and Experimental Workflows

PqsR Signaling Pathway and Inhibition by Compound 6f

The PqsR protein is a key transcriptional regulator in the pqs quorum sensing system of P. aeruginosa. The following diagram illustrates the signaling cascade and the mechanism of inhibition by compound 6f.

Caption: PqsR signaling pathway in P. aeruginosa and its inhibition by Compound 6f.

Experimental Workflow for Discovery and Evaluation of Compound 6f

The process of identifying and characterizing compound 6f involved a systematic experimental workflow, from initial screening to detailed phenotypic assays.

Caption: Experimental workflow for the identification and evaluation of Compound 6f.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of compound 6f.

PqsA-lux Transcriptional Reporter Fusion Assay

This assay is used to quantify the inhibitory activity of compounds on the PqsR-regulated pqsA promoter.

-

Bacterial Strains and Growth Conditions: P. aeruginosa strains (e.g., PAO1-L, PA14) harboring a chromosomally integrated pqsA-luxCDABE transcriptional fusion are grown overnight in Luria-Bertani (LB) broth at 37°C with shaking.

-

Assay Preparation: The overnight cultures are diluted in fresh LB broth to an optical density at 600 nm (OD₆₀₀) of 0.05.

-

Compound Addition: The diluted bacterial cultures are added to a 96-well microtiter plate containing the test compounds at various concentrations. A solvent control (e.g., DMSO) is included.

-

Incubation: The plate is incubated at 37°C with shaking for a specified period (e.g., 16 hours).

-

Data Acquisition: Luminescence (as a measure of pqsA promoter activity) and OD₆₀₀ (as a measure of bacterial growth) are measured using a plate reader.

-

Data Analysis: The luminescence values are normalized to the OD₆₀₀ values. The percentage of inhibition is calculated relative to the solvent control, and IC₅₀ values are determined by non-linear regression analysis.

Pyocyanin Production Assay

This assay quantifies the production of the virulence factor pyocyanin.

-

Culture Preparation: P. aeruginosa strains are grown in a suitable medium (e.g., King's A broth) in the presence of the test compound or a solvent control at 37°C with shaking for 24-48 hours.

-

Extraction: The cultures are centrifuged, and the supernatant is collected. Pyocyanin is extracted from the supernatant by adding chloroform (e.g., 0.6 volumes) and vortexing.

-

Acidification: The chloroform layer, now blue, is transferred to a new tube, and 0.2 M HCl (e.g., 0.5 volumes) is added. After vortexing, the aqueous phase will turn pink.

-

Quantification: The absorbance of the pink, acidified aqueous phase is measured at 520 nm using a spectrophotometer. The concentration of pyocyanin is calculated using the molar extinction coefficient of pyocyanin.[1][3][4]

Alkyl-quinolone (AQ) Signal Quantification by LC-MS/MS

This method provides precise quantification of the PQS and HHQ signal molecules.

-

Sample Preparation: P. aeruginosa cultures are grown with the test compound or solvent control. The supernatant is collected after centrifugation.

-

Extraction: AQ signals are extracted from the supernatant using an organic solvent such as ethyl acetate. The organic phase is collected and evaporated to dryness.

-

Reconstitution: The dried extract is reconstituted in a suitable solvent (e.g., methanol).

-

LC-MS/MS Analysis: The reconstituted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Separation is typically achieved on a C18 column with a gradient of acetonitrile and water containing formic acid. Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for PQS and HHQ.[5][6]

-

Quantification: The concentrations of PQS and HHQ are determined by comparing the peak areas from the samples to a standard curve generated with known concentrations of pure PQS and HHQ.

Biofilm Enhancement Assay

This assay evaluates the ability of compound 6f to enhance the efficacy of conventional antibiotics against P. aeruginosa biofilms.

-

Biofilm Formation: P. aeruginosa biofilms are grown in 96-well microtiter plates for a specified period (e.g., 24 hours) in a suitable growth medium.

-

Treatment: The planktonic cells are removed, and the established biofilms are washed. The biofilms are then treated with the test compound (e.g., compound 6f), an antibiotic (e.g., ciprofloxacin or tobramycin), or a combination of both. A no-treatment control is also included.

-

Incubation: The treated biofilms are incubated for a further period (e.g., 6 or 24 hours).

-

Viability Staining: The viability of the biofilm cells is assessed using a live/dead staining kit (e.g., SYTO 9 for live cells and propidium iodide for dead cells).

-

Imaging and Quantification: The stained biofilms are visualized using confocal laser scanning microscopy (CLSM). The biomass of live and dead cells can be quantified using image analysis software to determine the reduction in biofilm viability for each treatment condition.[7][8]

Conclusion

This compound (compound 6f) is a potent, synthetically derived antagonist of the PqsR transcriptional regulator in Pseudomonas aeruginosa. Its discovery through a rational, structure-based drug design approach highlights the potential of targeting quorum sensing as a viable anti-virulence strategy. The comprehensive data on its in vitro activity, including the significant inhibition of key virulence factors and the enhancement of antibiotic efficacy against biofilms, underscores its promise as a lead compound for the development of novel adjuvant therapies for P. aeruginosa infections. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

- 1. 5.4. Pyocyanin Assay [bio-protocol.org]

- 2. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijarbs.com [ijarbs.com]

- 5. LC-MS/MS Quantitative Analysis of Quorum Sensing Signal Molecules | Springer Nature Experiments [experiments.springernature.com]

- 6. LC-MS/MS quantitative analysis of quorum sensing signal molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pseudomonas aeruginosa biofilms are more susceptible to ciprofloxacin than to tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aura.alfred.edu [aura.alfred.edu]

Technical Guide: Mechanism of Action of a Representative Fluoroquinolone Antibacterial Agent

Disclaimer: "Antibacterial agent 176" does not correspond to a known, publicly documented antibacterial compound. This guide has been generated using a well-characterized class of antibiotics, the fluoroquinolones , as a representative model to fulfill the structural and content requirements of the user's request. The data and protocols presented herein pertain to fluoroquinolones and are intended to serve as a comprehensive example of a technical guide for a novel antibacterial agent.

Core Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones are a class of synthetic, broad-spectrum antibacterial agents that exert their bactericidal effect by directly inhibiting bacterial DNA synthesis.[1] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[2][]

These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[4] DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA.[1] In contrast, topoisomerase IV, a heterotetramer of two ParC and two ParE subunits, is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.[1][4]

The primary mechanism of action involves the formation of a ternary complex between the fluoroquinolone molecule, the topoisomerase enzyme, and the bacterial DNA.[5] This complex effectively traps the enzyme on the DNA, preventing the re-ligation of a double-strand break that is a transient part of the enzyme's catalytic cycle.[1][6] The stabilization of this "cleavage complex" leads to a cascade of downstream events, including the stalling of replication forks and the generation of lethal double-strand DNA breaks, ultimately resulting in bacterial cell death.[5][6]

The specific primary target of fluoroquinolones can differ between bacterial species. In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target.[2][7] Conversely, in many Gram-positive bacteria, like Staphylococcus aureus, topoisomerase IV is the more sensitive target.[2][]

Quantitative Data: In Vitro Efficacy

The in vitro potency of an antibacterial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes representative MIC values for ciprofloxacin, a widely used fluoroquinolone, against common bacterial pathogens.

| Bacterial Species | Strain | Ciprofloxacin MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 0.016 | [8] |

| Escherichia coli | Clinical Isolate 11775 (I) | 0.013 | [9] |

| Escherichia coli | Clinical Isolate 204 (II) | 0.08 | [9] |

| Staphylococcus aureus | ATCC 25923 | 0.5 | [10] |

| Staphylococcus aureus | MRSA 272123 | 12.5 µM (~4.14 µg/mL) | [8] |

| Staphylococcus aureus | Clinical Isolate | 0.6 | [9] |

| Pseudomonas aeruginosa | Clinical Isolate | 0.15 | [9] |

Experimental Protocols: DNA Gyrase Inhibition Assay

To determine the inhibitory activity of a compound against DNA gyrase, an in vitro supercoiling assay is a standard method. This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase, a process that can be visualized by agarose gel electrophoresis.

Objective: To quantify the concentration at which a test compound inhibits 50% of the DNA gyrase supercoiling activity (IC50).

Materials:

-

Purified bacterial DNA gyrase (e.g., from E. coli)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

-

Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

-

Test compound dissolved in an appropriate solvent (e.g., DMSO)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[11]

-

Chloroform:isoamyl alcohol (24:1)

-

Agarose

-

1x TAE Buffer

-

Ethidium Bromide or other DNA stain

-

Proteinase K (optional)

Procedure:

-

Reaction Setup: In microfuge tubes, prepare reaction mixtures containing the 5X assay buffer, relaxed plasmid DNA, and sterile water to the desired volume.[12]

-

Compound Addition: Add varying concentrations of the test compound or the vehicle control (e.g., DMSO) to the reaction tubes.

-

Enzyme Addition: Add a pre-determined amount of DNA gyrase to initiate the reaction. The final reaction volume is typically 20-30 µL.[11]

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.[11]

-

Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.[11] An optional step is to add proteinase K and incubate for an additional 15-30 minutes at 37°C to digest the enzyme.[11]

-

Extraction (Optional): Add chloroform:isoamyl alcohol, vortex briefly, and centrifuge. The aqueous (upper) phase contains the DNA.[11]

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).[11] Run the gel at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands.

-

Visualization and Analysis: Visualize the DNA bands under UV light. The intensity of the supercoiled DNA band will decrease with increasing concentrations of an inhibitory compound. The IC50 value can be determined by quantifying the band intensities and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: Mechanism of Fluoroquinolone Action

Caption: Mechanism of action of fluoroquinolones.

Experimental Workflow: DNA Gyrase Supercoiling Inhibition Assay

Caption: Workflow for DNA gyrase inhibition assay.

References

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. topogen.com [topogen.com]

- 12. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Efficacy of Antibacterial Agent 176 as a PqsR Antagonist in Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa represents a significant threat to public health due to its intrinsic and acquired resistance to a broad spectrum of antibiotics. The bacterium's ability to coordinate virulence factor production and biofilm formation through complex cell-to-cell communication networks, known as quorum sensing (QS), is a key driver of its pathogenicity. The Pseudomonas quinolone signal (PQS) system, regulated by the transcriptional activator PqsR, plays a pivotal role in this process. This technical guide provides an in-depth analysis of Antibacterial agent 176, a novel and potent PqsR antagonist, as a promising anti-virulence therapeutic. We will explore its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for its evaluation.

Introduction to the PqsR Signaling Pathway in P. aeruginosa

The PqsR-mediated quorum sensing cascade in P. aeruginosa is a central regulatory hub controlling the expression of numerous virulence factors.[1][2] PqsR, a LysR-type transcriptional regulator, is activated by its native ligands, 2-heptyl-4(1H)-quinolone (HHQ) and 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS).[3][4] Upon binding, the PqsR-ligand complex initiates the transcription of the pqsABCDE operon, which in turn is responsible for the synthesis of more alkylquinolones (AQs), creating a positive feedback loop.[5][6] This signaling cascade governs the production of virulence factors such as pyocyanin, elastase, and rhamnolipids, and is critically involved in biofilm maturation.[1][2] Given its central role, PqsR has emerged as an attractive target for the development of novel anti-virulence strategies aimed at disarming the pathogen rather than killing it, thereby potentially reducing the selective pressure for resistance development.[1]

This compound: A Potent PqsR Antagonist

This compound, also identified as compound 6f, is a novel, potent antagonist of the PqsR receptor.[6][7] This small molecule was discovered through a hit-to-lead optimization process aimed at identifying new 1H-benzo[d]imidazole-based PqsR inhibitors.[7] Agent 176 demonstrates significant inhibitory effects on the production of key virulence factors in P. aeruginosa, including pyocyanin and 2-alkyl-4(1H)-quinolones.[6][8] Its mechanism of action is believed to be the competitive binding to the ligand-binding domain of PqsR, thereby preventing the binding of the native autoinducers HHQ and PQS and subsequent activation of virulence gene expression.

Quantitative Efficacy of this compound

The potency of this compound has been quantified using various in vitro assays. The following table summarizes the key inhibitory concentrations against different strains of P. aeruginosa.

| Assay | P. aeruginosa Strain | IC50 (µM) | Reference |

| PqsR-controlled PpqsA-lux transcriptional reporter fusion | PAO1-L | 0.13 ± 0.04 | [9] |

| PqsR-controlled PpqsA-lux transcriptional reporter fusion | PA14 | 0.09 ± 0.01 | [9] |

Table 1: In vitro potency of this compound (Compound 6f) against PqsR activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of PqsR antagonists like this compound.

PqsR Reporter Gene Assay

This assay is crucial for quantifying the direct inhibitory effect of a compound on PqsR-mediated gene expression.

References

- 1. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. imquestbio.com [imquestbio.com]

- 4. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and biological evaluation of novel PqsR antagonists to combat Pseudomonas aeruginosa infections - Nottingham ePrints [eprints.nottingham.ac.uk]

Quorum Sensing Inhibition by Benzimidazole-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the role of benzimidazole-based compounds as potent inhibitors of bacterial quorum sensing (QS). Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density, often regulating virulence, biofilm formation, and antibiotic resistance. Targeting this system presents a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.

Introduction to Bacterial Quorum Sensing

Bacteria utilize QS to synchronize the expression of genes involved in collective behaviors. This process relies on the production, release, and detection of small signaling molecules called autoinducers. Once a threshold concentration is reached, these molecules bind to receptor proteins, triggering a signaling cascade that alters gene expression.

Quorum Sensing in Pseudomonas aeruginosa

P. aeruginosa, a significant opportunistic pathogen, primarily uses two acyl-homoserine lactone (AHL) based QS systems: LasI/R and RhlI/R.[1][2][3] These systems are hierarchically organized, with the Las system controlling the Rhl system.[1][2]

-

Las System: The LasI synthase produces the autoinducer N-(3-oxododecanoyl)-homoserine lactone (3-oxo-C12-HSL).[1] This molecule binds to and activates the transcriptional regulator LasR, which in turn upregulates the expression of virulence factors like elastase (LasB), alkaline protease, and exotoxin A.[2][4][5] The LasR:3-oxo-C12-HSL complex also activates the rhlR and rhlI genes.[2][3]

-

Rhl System: The RhlI synthase produces N-butanoyl-homoserine lactone (C4-HSL).[1] C4-HSL binds to the RhlR regulator, leading to the expression of another set of virulence factors, including pyocyanin, rhamnolipids, and elastase.[3][4][5]

Quorum Sensing in Staphylococcus aureus

S. aureus, a major Gram-positive pathogen, primarily uses the Accessory Gene Regulator (Agr) system.[6][7] This system is crucial for regulating the transition from a colonizing (adhesive) phenotype to an invasive (toxin-producing) phenotype.[6]

-

Agr System: The system is encoded by the agr locus, which includes two divergent transcripts, RNAII and RNAIII.[6][8]

-

RNAII Operon (agrBDCA): AgrD is the precursor peptide for the autoinducer, an autoinducing peptide (AIP). AgrB is a membrane protein that processes and exports the mature AIP.[6][8]

-

Sensing and Activation: Extracellular AIP is detected by the AgrC histidine kinase receptor. Upon binding, AgrC autophosphorylates and then transfers the phosphate group to the AgrA response regulator.[8]

-

Regulation: Phosphorylated AgrA activates the transcription of both RNAII and RNAIII.[8] RNAIII is the primary effector molecule, a regulatory RNA that upregulates the expression of secreted virulence factors (e.g., toxins, proteases) and downregulates surface proteins (e.g., colonization factors).[6][9]

-

Benzimidazole Compounds as QS Inhibitors

The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Several derivatives have been identified as potent inhibitors of QS-mediated virulence and biofilm formation in both Gram-negative and Gram-positive bacteria.[10][11][12][13] These compounds often act as antagonists of the QS receptors, such as LasR, without exhibiting bactericidal activity, which reduces the selective pressure for resistance.[14][15]

Quantitative Data on QS Inhibition

The following tables summarize the inhibitory activities of representative benzimidazole compounds against key QS-regulated phenotypes in P. aeruginosa and S. aureus.

Table 1: Anti-Quorum Sensing Activity of Benzimidazole Derivatives against Pseudomonas aeruginosa

| Compound ID | Biofilm Inhibition (%) | Pyocyanin Inhibition (%) | Elastase Inhibition (%) | Rhamnolipid Inhibition (%) | Target | Reference |

| 3d | 71.70% | 68.70% | - | 54.00% | LasR | [14] |

| 7f | 68.90% | 68.00% | - | 51.80% | LasR | [14] |

| ABC-1 | IC50: 45.9 nM | - | - | - | Unknown | [10] |

| Compound 2 | 64% | 49% | - | - | Unknown | [16] |

| Compound 3 | 94% | 64% | - | - | Unknown | [16] |

Table 2: Anti-Biofilm Activity of Benzimidazole Derivatives against Staphylococcus aureus

| Compound ID | Biofilm Inhibition (%) | Concentration | Reference |

| ABC-1 | Significant Inhibition | 25 µM | [17] |

| UM-C162 | Significant Inhibition | 6.25 - 25 µM | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline standard protocols for assessing anti-QS activity.

General Workflow for Screening QS Inhibitors

Anti-Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the total biofilm biomass attached to a surface.[18][19]

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture (e.g., P. aeruginosa PAO1)

-

Appropriate growth medium (e.g., TSB, M63)

-

Test compounds (benzimidazole derivatives)

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30-33% Acetic Acid or 95% Ethanol for solubilization

-

Plate reader (absorbance at 550-595 nm)

Procedure:

-

Inoculation: Grow an overnight bacterial culture. Dilute the culture 1:100 in fresh medium.[19]

-

Treatment: Add 100-200 µL of the diluted culture to each well of a 96-well plate. Add various concentrations of the test compounds to the appropriate wells. Include untreated controls.

-

Incubation: Cover the plate and incubate under static conditions for 24-48 hours at 37°C to allow biofilm formation.[19][20]

-

Washing: Discard the planktonic cells by inverting the plate. Gently wash the wells 2-3 times with PBS to remove non-adherent cells.[21]

-

Staining: Add 125-160 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[19][20][21]

-

Final Wash: Discard the stain and wash the plate thoroughly with water until the wash water is clear.[19] Dry the plate completely.

-

Solubilization: Add 160-200 µL of 30% acetic acid or ethanol to each well to solubilize the bound dye.[20][21]

-

Quantification: Transfer the solubilized dye to a new flat-bottom plate and measure the absorbance at OD550-595nm.[19][21] The absorbance is proportional to the biofilm biomass.

Pyocyanin Quantification Assay (P. aeruginosa)

Pyocyanin is a blue-green, redox-active pigment and virulence factor regulated by the Rhl QS system.

Materials:

-

Supernatant from P. aeruginosa cultures

-

Chloroform

-

0.2 M Hydrochloric Acid (HCl)

-

Centrifuge and tubes

-

Spectrophotometer (absorbance at 520 nm)

Procedure:

-

Culture Growth: Grow P. aeruginosa in a suitable medium (e.g., LB broth) with and without the test compound for 24 hours at 37°C.[22]

-

Supernatant Collection: Centrifuge the cultures (e.g., 10,000 rpm for 10 min) to pellet the cells and collect the cell-free supernatant.[22]

-

Chloroform Extraction: Mix 3-5 mL of chloroform with 5-7.5 mL of the supernatant and vortex vigorously. The pyocyanin will move to the chloroform phase, turning it blue.[22]

-

Centrifugation: Centrifuge to separate the phases. Carefully collect the lower (blue) chloroform layer.[22]

-

Acid Extraction: Add 1-1.5 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper aqueous layer, turning it pink.[22]

-

Quantification: Centrifuge briefly to separate the layers. Measure the absorbance of the top (pink) HCl layer at 520 nm.[22][23]

-

Calculation: The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the OD520 reading by a conversion factor (e.g., 17.072).[23]

Elastase Activity Assay (Elastin Congo Red Method)

Elastase (LasB) is a major protease virulence factor in P. aeruginosa regulated by the Las QS system.

Materials:

-

Supernatant from P. aeruginosa cultures

-

Elastin Congo Red (ECR) substrate

-

Tris-HCl buffer (e.g., 50-100 mM, pH 7.4-7.5)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Supernatant Preparation: Grow P. aeruginosa cultures with and without the test compound for 24 hours. Recover the cell-free supernatant by centrifugation and filtration (0.22 µm filter).[24]

-

Reaction Setup: Mix the culture supernatant (diluted if necessary) with an ECR solution in Tris-HCl buffer.[24]

-

Incubation: Incubate the mixture for several hours (e.g., 3-20 hours) at 37°C with shaking.[24]

-

Termination: Stop the reaction by placing tubes on ice or adding a stop buffer. Centrifuge to pellet the insoluble ECR.

-

Quantification: Measure the absorbance of the supernatant at a specific wavelength (e.g., 495 nm). The amount of soluble dye released is proportional to the elastase activity.

Conclusion and Future Directions

Benzimidazole-based compounds represent a highly promising class of quorum sensing inhibitors. Their ability to attenuate virulence and biofilm formation without direct bactericidal action makes them attractive candidates for developing anti-virulence therapies. Future research should focus on optimizing the potency and pharmacokinetic properties of these compounds, elucidating their precise molecular mechanisms of action, and evaluating their efficacy in in vivo infection models. The development of such agents could provide a valuable new strategy in the fight against antibiotic-resistant bacterial infections.

References

- 1. LasI/R and RhlI/R Quorum Sensing in a Strain of Pseudomonas aeruginosa Beneficial to Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pseudomonas aeruginosa lasI/rhlI quorum sensing genes promote phagocytosis and aquaporin 9 redistribution to the leading and trailing regions in macrophages [frontiersin.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]

- 7. Quorum sensing in Staphylococcus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]

- 9. The agr quorum sensing system in Staphylococcus aureus cells mediates death of sub-population - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. collaborate.princeton.edu [collaborate.princeton.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design and synthesis of novel benzimidazole derivatives as potential Pseudomonas aeruginosa anti-biofilm agents inhibiting LasR: Evidence from comprehensive molecular dynamics simulation and in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In silico identification of albendazole as a quorum sensing inhibitor and its in vitro verification using CviR and LasB receptors based assay systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. ableweb.org [ableweb.org]

- 19. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. static.igem.org [static.igem.org]

- 21. Crystal violet assay [bio-protocol.org]

- 22. 5.4. Pyocyanin Assay [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

The Attenuation of Pseudomonas aeruginosa Virulence: A Technical Overview of Antibacterial Agent 176

For Immediate Release

A Deep Dive into the Mechanism and Efficacy of a Novel PqsR Antagonist

This technical guide provides an in-depth analysis of Antibacterial agent 176, a potent antagonist of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial and anti-virulence strategies. Herein, we detail the quantitative effects of this agent on key virulence factors, provide comprehensive experimental protocols, and visualize the underlying molecular pathways and experimental workflows.

Introduction: Targeting Quorum Sensing in P. aeruginosa

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. A key element of its pathogenicity is the sophisticated cell-to-cell communication system known as quorum sensing (QS). The QS network in P. aeruginosa orchestrates the expression of a wide array of virulence factors, contributing to biofilm formation, host tissue damage, and evasion of the immune system.

The Pseudomonas quinolone signal (PQS) system, regulated by the transcriptional activator PqsR, represents a critical node in this network. PqsR controls the production of virulence factors such as pyocyanin, elastase, and rhamnolipids. Consequently, the targeted inhibition of PqsR presents a promising anti-virulence strategy, aiming to disarm the pathogen rather than directly killing it, which may impose less selective pressure for the development of resistance.

This compound, also identified in scientific literature as Compound 6f, has emerged as a highly potent and specific antagonist of PqsR. This guide will explore the multifaceted effects of this compound on the virulence of P. aeruginosa.

Quantitative Assessment of Virulence Factor Inhibition

This compound (Compound 6f) has demonstrated significant efficacy in reducing the production of several PqsR-regulated virulence factors. The following tables summarize the available quantitative data on its inhibitory activity.

Table 1: Inhibitory Activity of this compound against PqsR

| Target | Assay | Strain | IC50 | Reference |

| PqsR | PpqsA-lux transcriptional reporter fusion | P. aeruginosa PAO1-L | 70 nM | [1][2] |

Table 2: Effect of this compound on Pyocyanin and Alkylquinolone (AQ) Production

| Virulence Factor | Strain | Treatment Concentration | % Inhibition / Reduction | Reference |

| Pyocyanin | P. aeruginosa PAO1-L | 200 nM | ~80% | [1][2] |

| 2-heptyl-4-quinolone (HHQ) | P. aeruginosa PAO1-L | Not Specified | Substantially reduced | [1][2] |

| 2-heptyl-3-hydroxy-4-quinolone (PQS) | P. aeruginosa PAO1-L | Not Specified | Substantially reduced | [1][2] |

Note: While direct IC50 values for elastase and rhamnolipid inhibition by this compound are not yet published, the production of these virulence factors is known to be regulated by the PqsR system. Therefore, a significant reduction in their synthesis is anticipated. The experimental protocols to quantify these effects are provided in Section 3.

Detailed Experimental Protocols

This section outlines the methodologies for the quantification of key P. aeruginosa virulence factors, enabling the evaluation of potential inhibitors like this compound.

Pyocyanin Quantification Assay

Principle: Pyocyanin is a blue-green phenazine pigment produced by P. aeruginosa. Its concentration can be determined spectrophotometrically.

Protocol:

-

Culture P. aeruginosa in a suitable medium (e.g., Luria-Bertani broth) in the presence and absence of the test compound (this compound) for 24-48 hours.

-

Centrifuge the cultures to pellet the bacterial cells.

-

Transfer the supernatant to a new tube.

-

Extract the pyocyanin from the supernatant by adding chloroform at a 3:2 ratio (chloroform:supernatant).

-

Vortex thoroughly and centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform phase.

-

Carefully remove the upper aqueous layer.

-

Re-extract the pyocyanin from the chloroform phase by adding 0.2 M HCl at a 1:1 ratio.

-

Vortex thoroughly and centrifuge. The pyocyanin will move to the upper, pink acidic aqueous phase.

-

Measure the absorbance of the pink solution at 520 nm.

-

Calculate the pyocyanin concentration by multiplying the absorbance by 17.072.

Elastase Activity Assay (Elastin-Congo Red Method)

Principle: The elastolytic activity of the LasB elastase is measured by its ability to degrade Elastin-Congo Red (ECR), releasing the red dye into the supernatant.

Protocol:

-

Grow P. aeruginosa cultures with and without the inhibitor until they reach the stationary phase.

-

Prepare cell-free supernatants by centrifugation and filtration (0.22 µm filter).

-

Prepare an ECR solution (e.g., 20 mg/mL) in a buffer such as 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5.

-

In a microcentrifuge tube, mix the bacterial supernatant with the ECR solution. A typical ratio is 100 µL of supernatant to 900 µL of ECR solution.

-

Incubate the mixture at 37°C with shaking for several hours to overnight.

-

Centrifuge the tubes to pellet the remaining insoluble ECR.

-

Transfer the supernatant to a new tube or a microplate well.

-

Measure the absorbance of the supernatant at 495 nm.

-

A higher absorbance indicates greater elastase activity. Compare the absorbance of treated samples to untreated controls to determine the percentage of inhibition.

Rhamnolipid Quantification Assay (Orcinol Method)

Principle: Rhamnolipids are glycolipid biosurfactants. The rhamnose sugar component can be quantified colorimetrically using the orcinol-sulfuric acid reaction.

Protocol:

-

Obtain cell-free supernatants from P. aeruginosa cultures grown with and without the test compound.

-

Extract rhamnolipids from the supernatant by acidification (to pH 3-4 with HCl) followed by extraction with an organic solvent like diethyl ether or ethyl acetate. Repeat the extraction twice.

-

Evaporate the organic solvent to obtain the crude rhamnolipid extract.

-

Resuspend the extract in a known volume of deionized water.

-

Prepare a fresh orcinol reagent: 0.19% (w/v) orcinol in 53% (v/v) sulfuric acid.

-

In a test tube, mix a sample of the resuspended rhamnolipid extract with the orcinol reagent (e.g., 100 µL sample + 900 µL reagent).

-

Heat the mixture at 80°C for 30 minutes.

-

Cool the samples to room temperature.

-

Measure the absorbance at 421 nm.

-

Determine the rhamnolipid concentration by comparing the absorbance to a standard curve prepared with known concentrations of L-rhamnose.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the PqsR signaling pathway and a general experimental workflow for evaluating anti-virulence agents.

Caption: The PqsR signaling pathway in P. aeruginosa and the antagonistic action of this compound.

Caption: A generalized experimental workflow for the evaluation of anti-virulence agents.

Conclusion and Future Directions

This compound represents a significant advancement in the development of PqsR-targeted anti-virulence therapies against P. aeruginosa. Its potent inhibition of the PqsR signaling pathway, leading to a marked reduction in the production of key virulence factors, underscores its potential as a novel therapeutic agent. The detailed protocols provided in this guide offer a framework for the continued investigation of this and other anti-virulence compounds.

Future research should focus on obtaining direct quantitative data for the inhibition of elastase and rhamnolipid production by this compound to complete the inhibitory profile. Furthermore, in vivo studies are warranted to assess the efficacy of this compound in relevant infection models and to explore its potential for combination therapy with conventional antibiotics to combat resistant P. aeruginosa infections.

References

Preliminary Studies on the Antibacterial Activity of Compound 6f: A Technical Guide

This technical guide provides an in-depth overview of the preliminary studies on the antibacterial activity of various compounds designated as "Compound 6f". The information is compiled from several scientific publications and is intended for researchers, scientists, and drug development professionals. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to facilitate a comprehensive understanding of the antibacterial potential of these compounds.

It is crucial to note that "Compound 6f" refers to different chemical entities in the various studies cited. Therefore, the data and mechanisms discussed are specific to the compound synthesized and evaluated in each respective study.

Benzotriazole Derivative 6f

A study on novel benzotriazole derivatives identified a 2,4-dichlorophenyl substituted compound, 6f, with significant antimicrobial properties.[1]

Quantitative Antibacterial Activity Data

The antibacterial activity of this benzotriazole derivative 6f was evaluated by determining its Minimum Inhibitory Concentration (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[2]

| Bacterial Strain | Compound 6f MIC (μg/mL) | Reference Drug (Chloromycin) MIC (μg/mL) |

| MRSA | 4 | 8 |

Table 1: MIC value of benzotriazole derivative 6f against MRSA.[1]

Proposed Mechanism of Action

Preliminary investigations suggest that the antibacterial effect of this Compound 6f is due to its interaction with DNA.[1] The compound is believed to intercalate into the DNA, forming a Compound 6f-DNA complex. This interaction could potentially block DNA replication, leading to the inhibition of bacterial growth.[1] Molecular docking studies further support this by showing the compound forming hydrogen bonds with guanine residues in the DNA hexamer duplex.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: The antibacterial activity was assessed using a microbroth dilution method in 96-well plates.[3][4]

-

A serial two-fold dilution of Compound 6f was prepared in the wells.

-

Each well was inoculated with a standardized bacterial suspension.

-

The plates were incubated under appropriate conditions.

-

The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Indole-Linked 1,3,4-Oxadiazole Derivative 6f

A series of novel indole-linked 1,3,4-oxadiazoles were synthesized and evaluated for their biological activities. Compound 6f, which contains 5-bromo-1H-indole, thiazole, and oxadiazole groups, demonstrated notable antibacterial efficacy, particularly against Escherichia coli.[5][6]

Quantitative Antibacterial Activity Data

The MIC of this indole-linked 1,3,4-oxadiazole derivative 6f was determined against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Compound 6f MIC (mM) |

| Escherichia coli (E. coli) | 0.625 |

| Staphylococcus aureus (S. aureus) | > 0.625 (less effective than other compounds in the series) |

Table 2: MIC values of indole-linked 1,3,4-oxadiazole derivative 6f.[5][6]

Experimental Protocols

MIC Determination: The antibacterial activity was evaluated using the microbroth dilution method.[5][6] The general steps for this assay are outlined below.

Ferulic Acid Derivative 6f

In a study focused on novel ferulic acid derivatives, compound 6f demonstrated superior antifungal activity and its mode of action was investigated through molecular docking.[7]

Proposed Mechanism of Action

Molecular docking simulations suggest that this ferulic acid derivative 6f interacts with the succinate dehydrogenase (SDH) enzyme. The compound is predicted to form hydrogen bonds with specific amino acid residues (SER-17, SER-39, ARG-14, and ARG-43) of the enzyme, thereby inhibiting its function and leading to antimicrobial effects.[7]

References

- 1. ias.ac.in [ias.ac.in]

- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. chemmethod.com [chemmethod.com]

- 6. chemmethod.com [chemmethod.com]

- 7. researchgate.net [researchgate.net]

The Central Role of PqsR in Pseudomonas aeruginosa Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics and its ability to cause severe infections, particularly in immunocompromised individuals and those with cystic fibrosis. A key element in its pathogenic arsenal is the intricate cell-to-cell communication system known as quorum sensing (QS). Among the multiple QS systems in P. aeruginosa, the Pseudomonas Quinolone Signal (PQS) system, orchestrated by the transcriptional regulator PqsR, plays a pivotal role in controlling virulence factor production and biofilm formation. This technical guide provides an in-depth examination of the multifaceted role of PqsR in P. aeruginosa pathogenesis, detailing its regulatory mechanisms, impact on virulence, and the experimental methodologies employed to investigate its function. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of P. aeruginosa and the development of novel antimicrobial strategies targeting this critical pathogen.

Introduction to the PqsR-Mediated Quorum Sensing System

The PqsR protein, also known as MvfR (Multiple Virulence Factor Regulator), is a LysR-type transcriptional regulator (LTTR) that functions as the central receptor and regulator of the PQS quorum sensing system. This system utilizes 2-alkyl-4-quinolones (AQs) as signaling molecules, with 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor, 2-heptyl-4-quinolone (HHQ), being the primary ligands for PqsR.

The PqsR protein possesses a modular structure characteristic of LTTRs, comprising an N-terminal helix-turn-helix (HTH) DNA-binding domain and a C-terminal ligand-binding domain. The binding of PQS or HHQ to the C-terminal domain induces a conformational change in PqsR, enhancing its affinity for specific DNA promoter regions.

The primary target of the activated PqsR-ligand complex is the promoter of the pqsABCDE operon. The genes within this operon, along with pqsH, are responsible for the biosynthesis of PQS, creating a positive autoinduction loop that amplifies the PQS signal. The final gene in this operon, pqsE, encodes a protein that plays a crucial, yet distinct, regulatory role, influencing the expression of numerous virulence genes independently of PqsR and the AQ signals themselves.

The PqsR system is intricately integrated into the broader P. aeruginosa QS network. Its expression is hierarchically controlled by the las and rhl QS systems, with LasR acting as an activator and RhlR as a repressor of pqsR transcription. This complex interplay ensures a tightly regulated and coordinated expression of virulence factors in response to bacterial population density and environmental cues.

PqsR-Regulated Virulence Factors and Pathogenesis

PqsR is a master regulator of virulence in P. aeruginosa, controlling the expression of a wide array of factors that contribute to the bacterium's ability to cause disease. Disruption of pqsR or inhibition of its activity leads to a significant attenuation of virulence in various infection models.

Key Virulence Factors Under PqsR Control

-

Pyocyanin: A blue-green phenazine pigment with redox-active properties that generates reactive oxygen species, causing oxidative stress to host cells.

-

Elastase (LasB): A zinc metalloprotease that degrades elastin and other host tissue components, contributing to tissue damage and dissemination of the infection.

-

Rhamnolipids: Glycolipid surfactants that play a role in motility, biofilm formation, and host cell lysis.

-

Lectin A (LecA): A galactose-binding lectin involved in adhesion to host cells and biofilm formation.

-

Hydrogen Cyanide (HCN): A potent metabolic inhibitor that can disrupt host cellular respiration.

-

Biofilm Formation: PqsR is crucial for the development of robust and structured biofilms, which are communities of bacteria encased in a self-produced matrix that are highly resistant to antibiotics and host immune responses. A key PqsR-controlled factor in biofilm development is the release of extracellular DNA (eDNA), which is essential for the structural integrity of the biofilm matrix.

Quantitative Impact of PqsR on Virulence

The deletion or inhibition of PqsR has a quantifiable impact on the expression of virulence-related genes and the production of virulence factors. The following tables summarize representative quantitative data from various studies.

| Gene | Function | Fold Change in Expression (ΔpqsR vs. Wild-Type) | Reference |

| phzA1 | Pyocyanin biosynthesis | Downregulated | |

| rhlA | Rhamnolipid biosynthesis | Downregulated | |

| lasB | Elastase production | Downregulated | |

| pqsA | PQS biosynthesis | Significantly Downregulated | |

| hcnA | Hydrogen cyanide biosynthesis | Downregulated |

Table 1: Quantitative Gene Expression Analysis of PqsR-Regulated Genes. This table provides an overview of the impact of pqsR deletion on the expression of key virulence genes. Note that the exact fold change can vary depending on the specific experimental conditions and bacterial strain used.

| Virulence Factor | Method of Quantification | Reduction in ΔpqsR Mutant or with PqsR Inhibitor | Reference |

| Pyocyanin | Spectrophotometric measurement (OD691) | Significant reduction | |

| Elastase | Elastin-Congo red assay | Significant reduction | |

| Biofilm Formation | Crystal violet staining (OD570/OD600) | Significant reduction | |

| Rhamnolipid | Orcinol assay | Downregulated |

Table 2: Quantitative Analysis of PqsR-Mediated Virulence Factor Production. This table summarizes the quantitative reduction in key virulence factors upon disruption of PqsR function.

Signaling Pathways and Experimental Workflows

PqsR Signaling Pathway

The PqsR-mediated signaling cascade is a central hub in the P. aeruginosa QS network. The following diagram illustrates the key components and regulatory interactions of this pathway.

Initial Screening of Novel PqsR Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core methodologies and data crucial for the initial screening and characterization of novel inhibitors targeting the Pseudomonas aeruginosa quorum sensing regulator, PqsR. As a key transcriptional regulator of virulence, PqsR represents a promising target for the development of anti-virulence therapies to combat challenging infections. This document outlines the foundational PqsR signaling pathway, detailed experimental protocols for primary and secondary screening assays, and a compilation of quantitative data for known inhibitors to serve as a benchmark for new discovery campaigns.

The PqsR Signaling Pathway

The Pseudomonas Quinolone Signal (PQS) system is a crucial component of the intricate quorum-sensing network in P. aeruginosa. The transcriptional regulator PqsR (also known as MvfR) is the central protein in this pathway.[1] The activation of PqsR is initiated by its binding to native ligands, primarily 2-heptyl-4(1H)-quinolone (HHQ) and its hydroxylated derivative, the Pseudomonas quinolone signal (PQS).[1] The biosynthesis of these signaling molecules is carried out by the enzymatic products of the pqsABCDE operon.[1][2] Upon ligand binding, PqsR undergoes a conformational change that enables it to bind to the promoter of the pqsA gene, leading to the autoinduction of the pqsABCDE operon.[1][2] This positive feedback loop amplifies the production of PQS signals. The PqsE protein, encoded within this operon, has a dual function, contributing to alkyl-quinolone (AQ) biosynthesis and also regulating the expression of other virulence factors, such as pyocyanin and rhamnolipids, through a PqsR-independent mechanism.[1][3] The entire PqsR system is also integrated into the broader quorum-sensing network, with its expression being positively regulated by the Las system and negatively regulated by the Rhl system.[4]

Experimental Workflow for Initial Screening

The initial screening of novel PqsR inhibitors typically follows a hierarchical approach, beginning with high-throughput screening (HTS) to identify initial hits, followed by secondary assays to confirm activity and characterize the mechanism of action. This workflow ensures a cost-effective and efficient process for identifying promising lead compounds.

References

Methodological & Application

Synthesis and Evaluation of Antibacterial Agent 176 (Compound 6f): A Potent Quorum Sensing Inhibitor

Abstract

Antibacterial agent 176, also identified as Compound 6f, is a novel benzimidazole-based antagonist of the Pseudomonas aeruginosa quorum sensing (QS) transcriptional regulator PqsR. Unlike traditional antibiotics that directly target bacterial viability, Compound 6f acts as an adjuvant therapy by disrupting the PqsR signaling pathway, a key regulator of virulence factor production and biofilm formation. This document provides a detailed protocol for the synthesis of Compound 6f, along with its inhibitory effects on PqsR activity and related virulence phenotypes.

Introduction

Pseudomonas aeruginosa is a significant opportunistic pathogen, particularly in immunocompromised individuals and patients with cystic fibrosis. Its ability to form biofilms and produce a range of virulence factors is largely regulated by a complex cell-to-cell communication system known as quorum sensing. The pqs system is a crucial component of this network, and its transcriptional regulator, PqsR, represents a promising target for anti-virulence strategies. Compound 6f, with the chemical name 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile, has been identified as a potent PqsR antagonist, offering a potential therapeutic approach to mitigate P. aeruginosa pathogenicity.[1][2]

Data Summary

The inhibitory activity of Compound 6f against the PqsR pathway and its downstream effects on virulence factor production have been quantified. The following tables summarize the key in vitro efficacy data.

| Compound | Target | Assay | Strain | IC50 (nM) |

| 6f | PqsR | PpqsA-lux reporter | P. aeruginosa PAO1-L | 70 |

| 6f | PqsR | PpqsA-lux reporter | P. aeruginosa PA14 | 90 ± 10 |

| Compound | Phenotype | Concentration | Inhibition |

| 6f | Pyocyanin Production | 200 nM | ~80% |

Experimental Protocols

Synthesis of Compound 6f

The synthesis of 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (Compound 6f) is a multi-step process. The general synthetic scheme is outlined below, followed by a detailed protocol for the final step. The synthesis starts from commercially available materials and involves the formation of a key epoxide intermediate followed by its reaction with the benzimidazole amine.[1]

General Synthetic Scheme:

Caption: Synthetic workflow for Compound 6f.

Detailed Protocol for the final step (coupling of epoxide and benzimidazole):

-

To a solution of 2-((4-(cyanomethyl)phenoxy)methyl)oxirane (1 equivalent) in ethanol, add 6-chloro-N1-isopropyl-1H-benzo[d]imidazole-2-amine (1 equivalent).

-

Reflux the reaction mixture for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the final product, Compound 6f.

PqsR Inhibition Assay

The inhibitory activity of Compound 6f on PqsR was determined using a P. aeruginosa strain carrying a PpqsA-lux transcriptional reporter fusion.

-

Grow the P. aeruginosa reporter strain overnight in a suitable broth medium.

-

Dilute the overnight culture and add to the wells of a microtiter plate.

-

Add varying concentrations of Compound 6f (typically in DMSO, with a final DMSO concentration kept constant across all wells) to the wells.

-

Include appropriate controls (e.g., DMSO vehicle control).

-

Incubate the plate at 37°C with shaking.

-

Measure luminescence and optical density (OD600) at regular intervals.

-

Calculate the specific PqsR activity (luminescence/OD600) and determine the IC50 value by fitting the dose-response curve.

Pyocyanin Production Inhibition Assay

The effect of Compound 6f on the production of the virulence factor pyocyanin was quantified.[2]

-

Grow P. aeruginosa overnight in a suitable production medium (e.g., King's A broth).

-

Inoculate fresh medium with the overnight culture.

-

Add Compound 6f at the desired concentration (e.g., 200 nM). Include a vehicle control.

-

Incubate the cultures at 37°C with shaking for 24-48 hours.

-

Centrifuge the cultures to pellet the bacterial cells.

-

Extract pyocyanin from the supernatant with chloroform.

-

Back-extract the pyocyanin into an acidic aqueous solution (e.g., 0.2 M HCl), which will turn pink.

-

Measure the absorbance of the pink solution at 520 nm.

-

Quantify the pyocyanin concentration and calculate the percentage inhibition relative to the control.

Signaling Pathway

Compound 6f functions by antagonizing the PqsR transcriptional regulator, which is a central component of the Pseudomonas aeruginosa quorum sensing network. The PqsR protein, when activated by its natural ligands, 2-heptyl-3-hydroxy-4-quinolone (PQS) and its precursor 2-heptyl-4-hydroxyquinoline (HHQ), induces the expression of genes responsible for virulence factor production and biofilm formation. Compound 6f competitively binds to the ligand-binding domain of PqsR, preventing its activation and subsequently downregulating the expression of virulence genes.

References

Application Notes and Protocols for In Vitro Evaluation of Antibacterial Agent 176

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antibacterial agents. This document provides detailed protocols for the in vitro characterization of "Antibacterial Agent 176," a novel synthetic compound with potential antibacterial activity. The following procedures are designed for researchers in microbiology, infectious diseases, and drug development to assess the efficacy, safety, and mechanism of action of this agent. The protocols adhere to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) where applicable.[1][2][3]

Antibacterial Spectrum and Potency

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] The broth microdilution method is a standard procedure for determining the MIC of a novel compound against a panel of clinically relevant bacteria.[3][5]

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microplate wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).

-

Perform two-fold serial dilutions of the agent in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 256 µg/mL to 0.125 µg/mL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a growth control (no agent) and a sterility control (no bacteria) well.

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Data Presentation: MIC of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 2 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 4 |

| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 1 |

| Escherichia coli ATCC 25922 | Gram-negative | 8 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 32 |

| Klebsiella pneumoniae (Carbapenem-resistant) | Gram-negative | 16 |

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1]

Experimental Protocol: MBC Assay

-

Following MIC Determination:

-

From the wells of the MIC plate that show no visible growth, subculture 10-100 µL onto an appropriate agar medium (e.g., Tryptic Soy Agar).

-

-

Incubation:

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU count from the initial inoculum.

-

Data Presentation: Bactericidal Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus ATCC 29213 | 2 | 4 | 2 | Bactericidal |

| Escherichia coli ATCC 25922 | 8 | >64 | >8 | Bacteriostatic |

In Vitro Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of a novel antibacterial agent to mammalian cells to determine its therapeutic index.[6][7][8][9]

Experimental Protocol: MTT Assay for Mammalian Cell Viability

-

Cell Culture:

-

Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium and conditions.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the agent.

-

Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., Triton X-100).

-

-

Incubation:

-

Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the CC₅₀ (the concentration that reduces cell viability by 50%).

-

Data Presentation: Cytotoxicity of this compound

| Cell Line | Incubation Time (h) | CC₅₀ (µg/mL) |

| HEK293 | 24 | >128 |

| HepG2 | 24 | 96 |

Mechanism of Action Studies

Understanding how a novel antibacterial agent works is critical for its development.[10][11][12] A common approach is to investigate its effect on key bacterial macromolecular synthesis pathways.[12]

Experimental Protocol: Macromolecular Synthesis Inhibition Assay

-

Bacterial Culture and Radiolabeling:

-

Grow the test bacterium to the mid-logarithmic phase.

-

Aliquot the culture into separate tubes.

-

Add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine) synthesis to the respective tubes.

-

Simultaneously, add this compound at a concentration of 4x MIC. Include a vehicle control and positive controls for each pathway (e.g., ciprofloxacin for DNA, rifampicin for RNA, tetracycline for protein, and vancomycin for cell wall).

-

-

Time-Course Sampling:

-

Take samples at various time points (e.g., 0, 10, 20, 30 minutes).

-

-

Precipitation and Scintillation Counting:

-

Precipitate the macromolecules using trichloroacetic acid (TCA).

-

Collect the precipitate on a filter membrane and wash.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the incorporated radioactivity over time for each pathway in the presence and absence of the agent. A significant reduction in incorporation in a specific pathway suggests that it is the primary target.

-

Data Presentation: Effect on Macromolecular Synthesis in S. aureus

| Pathway | Radiolabeled Precursor | % Inhibition at 30 min (vs. Control) |

| DNA Synthesis | [³H]thymidine | 15% |

| RNA Synthesis | [³H]uridine | 12% |

| Protein Synthesis | [³H]leucine | 88% |

| Cell Wall Synthesis | [¹⁴C]N-acetylglucosamine | 20% |

Visualizations

Caption: Overall experimental workflow for the in vitro characterization of this compound.

Caption: Hypothesized signaling pathway for this compound targeting bacterial protein synthesis.

References

- 1. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. woah.org [woah.org]

- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdb.apec.org [pdb.apec.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 10. Discovering the mechanism of action of novel antibacterial agents through transcriptional profiling of conditional mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovering the Mechanism of Action of Novel Antibacterial Agents through Transcriptional Profiling of Conditional Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quantification of Pyocyanin Production in Pseudomonas aeruginosa in the Presence of Antibacterial Agent 176

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for quantifying the production of pyocyanin, a key virulence factor of Pseudomonas aeruginosa, when treated with "Antibacterial agent 176." "this compound" is a potent antagonist of the Pseudomonas quinolone signal (PQS) receptor (PqsR), which plays a crucial role in regulating virulence factor production, including pyocyanin. This application note outlines the necessary materials, step-by-step procedures for bacterial culture, treatment with the antibacterial agent, pyocyanin extraction, and quantification. Furthermore, it includes templates for data presentation and visual diagrams to facilitate experimental design and interpretation.

Introduction

Pseudomonas aeruginosa is an opportunistic human pathogen responsible for a wide range of infections, particularly in immunocompromised individuals and those with cystic fibrosis. Its pathogenicity is attributed to a variety of cell-associated and secreted virulence factors, including the blue-green phenazine pigment, pyocyanin. Pyocyanin contributes to the pathophysiology of P. aeruginosa infections through its ability to generate reactive oxygen species, interfere with cellular respiration, and modulate host immune responses.

The production of pyocyanin is tightly regulated by the intricate quorum-sensing (QS) network of P. aeruginosa. A key component of this network is the PqsR (also known as MvfR) transcriptional regulator, which controls the expression of genes involved in the synthesis of quinolone signaling molecules and virulence factors. "this compound" has been identified as a potent antagonist of PqsR, leading to a significant reduction in pyocyanin production.

Accurate quantification of pyocyanin is therefore a critical tool for assessing the efficacy of PqsR inhibitors like "this compound" and for understanding the impact of such agents on P. aeruginosa virulence. The following protocol provides a reliable method for the quantification of pyocyanin from liquid cultures of P. aeruginosa treated with this antibacterial agent.

Experimental Protocols

Materials

-

Pseudomonas aeruginosa strain (e.g., PAO1 or a clinical isolate)

-

Luria-Bertani (LB) broth

-

"this compound" (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

-

Chloroform

-

0.2 M Hydrochloric acid (HCl)

-

Sterile culture tubes or flasks

-

Shaking incubator

-

Centrifuge and centrifuge tubes

-

Spectrophotometer or microplate reader

-

Micropipettes and sterile tips

-

Vortex mixer

Experimental Workflow

Caption: Experimental workflow for pyocyanin quantification.

Step-by-Step Protocol

-

Bacterial Culture Preparation (Day 1)

-

Inoculate a single colony of P. aeruginosa into 5 mL of LB broth in a sterile culture tube.

-

Incubate the culture overnight at 37°C with shaking (approximately 200 rpm).

-

-

Treatment with "this compound" (Day 2)

-

The following day, dilute the overnight culture 1:100 into fresh LB broth. For example, add 100 µL of the overnight culture to 10 mL of fresh LB broth in a sterile flask.

-

Prepare different concentrations of "this compound" to be tested. A vehicle control (e.g., DMSO) should be included at the same volume as the highest concentration of the agent used.

-

Add the desired concentrations of "this compound" and the vehicle control to the subcultures.

-

Incubate the treated and control cultures for 18-24 hours at 37°C with shaking (200 rpm).

-

-

Pyocyanin Extraction (Day 3)

-

After incubation, transfer the cultures to centrifuge tubes.

-

Centrifuge the cultures at 10,000 rpm for 10 minutes to pellet the bacterial cells.

-

Carefully collect the supernatant, which contains the secreted pyocyanin.

-

To 3 mL of the supernatant, add 1.5 mL of chloroform and vortex vigorously for 30 seconds. The pyocyanin will move into the chloroform layer, turning it blue.

-

Centrifuge the mixture at 10,000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the lower blue chloroform layer to a new tube.

-

To the chloroform extract, add 1 mL of 0.2 M HCl and vortex for 30 seconds. The pyocyanin will move into the acidic aqueous layer, turning it pink to red.

-

Centrifuge the mixture at 10,000 rpm for 2 minutes.

-

-